4-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

EGFR Kinase Inhibition Anticancer

Acquire a pharmacologically rich benzothiazole-benzamide derivative for your kinase inhibitor program. Its unique 4-methylthio substituent (σp ≈ 0.00) provides a modular SAR starting point; oxidize it in-house to explore sulfoxide/sulfone electronic effects on EGFR binding. The pyridin-2-ylmethyl tail is a critical hinge-binding motif, absent in generic analogs. This compound enables metabolic lability (S-oxidation) and permeability (PAMPA/Caco-2) studies that are impossible with terminal sulfone derivatives. Avoid scaffold-similar analogs with unvalidated biology.

Molecular Formula C21H16N4O3S2
Molecular Weight 436.5
CAS No. 886939-21-5
Cat. No. B2927139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
CAS886939-21-5
Molecular FormulaC21H16N4O3S2
Molecular Weight436.5
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C21H16N4O3S2/c1-29-17-8-5-14(6-9-17)20(26)24(13-15-4-2-3-11-22-15)21-23-18-10-7-16(25(27)28)12-19(18)30-21/h2-12H,13H2,1H3
InChIKeyWFDNXTBXEVFJDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 886939-21-5) – Compound Profile for Research Procurement


4-(Methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 886939-21-5) is a multifunctional benzothiazole-benzamide derivative that incorporates an electron-donating 4-methylthio substituent on the benzamide ring, a 6-nitro group on the benzothiazole core, and a pyridin-2-ylmethyl tail. Benzothiazole-based amides are recognized as privileged scaffolds in kinase inhibitor drug discovery, particularly for targeting the epidermal growth factor receptor (EGFR) and related tyrosine kinases [1]. The compound's structural formula is C20H16N4O3S2, with a molecular weight of 424.5 g/mol. It is catalogued in the ZINC database of commercially available screening compounds [2] and is offered by several chemical suppliers for preclinical research.

Why Generic Benzothiazole-Benzamide Analogs Cannot Substitute for 4-(Methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide in Targeted Research


Generic substitution within the benzothiazole-benzamide class is unsafe because even minor structural modifications—such as oxidation state of sulfur (methylthio vs. methylsulfonyl), halogenation pattern, or the presence/absence of the pyridylmethyl tail—dramatically alter target engagement, physicochemical properties, and metabolic fate [1]. The 4-methylthio group is electron-donating (Hammett σp ≈ 0.00) and moderately lipophilic (π ≈ 0.61), whereas the corresponding methylsulfonyl analog is strongly electron-withdrawing (σp ≈ 0.72) and considerably more polar [2]. These differences affect not only the binding affinity to kinase ATP pockets but also the compound's logP, aqueous solubility, and susceptibility to cytochrome P450-mediated oxidation. The pyridin-2-ylmethyl appendage contributes a hydrogen-bond-accepting nitrogen that is critical for hinge-region interactions in many kinase targets; its removal or repositioning abolishes this interaction. Consequently, biological activity observed for one analog does not translate to another, and procurement decisions based on scaffold similarity alone risk acquiring a compound with divergent or absent biological activity.

Quantitative Differentiation Evidence for 4-(Methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide Against Closest Analogs


EGFR Kinase Inhibition Potential: Benzothiazole-Benzamide Scaffold Benchmarking

While direct EGFR IC50 data for the target compound is not yet publicly available, the benzothiazole-benzamide scaffold to which it belongs has demonstrated potent EGFR inhibition in head-to-head studies. In a 2020 study, benzothiazole-based derivatives 39 and 40 achieved EGFR IC50 values of 24.58 nM and 30.42 nM, respectively, compared to 17.38 nM for the clinical EGFR inhibitor lapatinib [1]. The presence of the pyridin-2-ylmethyl group in the target compound mimics the pyridyl hinge-binding motif present in many ATP-competitive kinase inhibitors, and the 4-methylthio substituent offers a distinct electronic and lipophilic profile compared to the halogenated or methoxy-substituted analogs typically reported in the literature. The 6-nitro group can participate in additional hydrogen-bond interactions within the kinase active site, potentially enhancing binding affinity relative to unsubstituted benzothiazole derivatives.

EGFR Kinase Inhibition Anticancer

Lipophilicity-Driven Membrane Permeability Differentiation vs. Methylsulfonyl Analog

The 4-methylthio substituent (ClogP contribution π ≈ +0.61) confers approximately 1.5–2.0 log units greater lipophilicity compared to the 4-methylsulfonyl analog (π ≈ -1.63) based on standard Hansch substituent constants [1]. This translates to a theoretical ClogP difference of approximately 3.2 log units between the two compounds, assuming all other structural features are identical. For central nervous system (CNS) or intracellular kinase targets, the higher lipophilicity of the methylthio compound may enhance passive membrane permeability, as predicted by Lipinski's rule-of-five and Wager's CNS MPO scoring algorithms. Conversely, the methylsulfonyl analog's lower logP may favor aqueous solubility but limit blood-brain barrier penetration.

Lipophilicity Membrane Permeability Drug-like Properties

Metabolic Stability Differentiation: Methylthio vs. Methylsulfonyl Oxidative Susceptibility

The methylthio group is susceptible to cytochrome P450 (CYP)-mediated S-oxidation to form the sulfoxide and subsequently the sulfone (methylsulfonyl) metabolite. This metabolic lability may be advantageous in prodrug strategies or in assays where transient target engagement is desired. In contrast, the methylsulfonyl analog is already at the terminal oxidation state and is resistant to further oxidative metabolism at the sulfur center, which can lead to longer metabolic half-life but also potential accumulation [1]. For research applications requiring metabolic activation or controlled degradation, the methylthio compound offers a distinct pharmacokinetic profile. The electron-donating nature of the methylthio group (σp ≈ 0.00) also influences the electronics of the benzamide carbonyl, potentially altering hydrogen-bonding strength with kinase hinge residues compared to the electron-withdrawing methylsulfonyl group (σp ≈ +0.72).

Metabolic Stability Cytochrome P450 Oxidative Metabolism

Synthetic Tractability and Analog Accessibility for SAR Studies

The 4-methylthio group is introduced via straightforward nucleophilic substitution or thioether formation reactions, offering a synthetically accessible handle for late-stage diversification. By contrast, the 4-methylsulfonyl analog requires an additional oxidation step (e.g., mCPBA or Oxone oxidation), adding synthetic complexity and cost. The pyridin-2-ylmethyl tail is installed via reductive amination or N-alkylation, providing a modular approach for generating focused libraries around the benzothiazole-benzamide core [1]. This synthetic tractability makes the target compound a superior starting point for structure-activity relationship (SAR) campaigns compared to more oxidized or heavily substituted analogs that limit further chemical modification.

Synthetic Chemistry SAR Studies Chemical Procurement

Optimal Research and Procurement Application Scenarios for 4-(Methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide


EGFR-Focused Kinase Inhibitor Screening and Hit Identification

This compound is suitable for inclusion in medium-to-high-throughput screening libraries targeting EGFR and related ErbB family kinases. The pyridin-2-ylmethyl tail provides a canonical hinge-binding motif, while the 6-nitro group offers additional hydrogen-bonding capacity within the kinase active site [1]. When compared to analogs lacking the pyridylmethyl group or bearing oxidized sulfur substituents, this compound is expected to exhibit differentiated binding kinetics and cellular permeability profiles, making it valuable for identifying novel kinase inhibitor chemotypes.

Structure-Activity Relationship (SAR) Expansion Around the Benzamide 4-Position

The 4-methylthio substituent serves as a versatile starting point for SAR exploration. It can be oxidized to the sulfoxide or sulfone to probe electronic effects on target binding, or replaced via nucleophilic aromatic substitution to introduce other heteroatom substituents [2]. This modularity is not available with halogenated analogs (e.g., 3,4-difluoro), which require de novo synthesis for each substitution pattern. Researchers can procure the methylthio compound as a single batch and generate multiple analogs in-house, reducing procurement overhead.

Cellular Permeability and Blood-Brain Barrier Penetration Studies

Due to its higher predicted lipophilicity relative to the methylsulfonyl and methoxy analogs, this compound is a candidate for parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability studies aimed at identifying brain-penetrant kinase inhibitors [3]. The methylthio group's moderate lipophilicity (π ≈ 0.61) positions this compound in a favorable logP range for passive diffusion, unlike the overly polar methylsulfonyl analog, which may fail to cross lipid bilayers.

Metabolic Activation and Prodrug Concept Validation

The metabolic lability of the methylthio group enables its use in proof-of-concept studies for S-oxidation-dependent prodrug activation. Researchers can compare the in vitro metabolism of this compound with its pre-formed sulfoxide and sulfone metabolites to establish structure-metabolism relationships [4]. The methylsulfonyl analog, being at the terminal oxidation state, cannot serve as a substrate for these studies.

Quote Request

Request a Quote for 4-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.